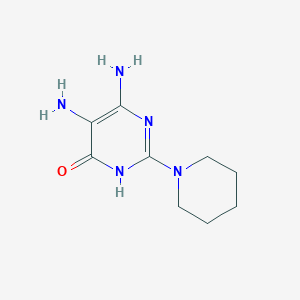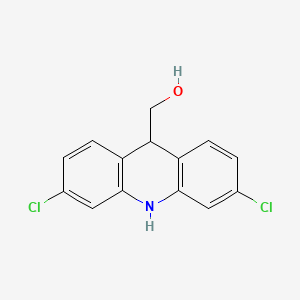![molecular formula C6H4N2O B15215042 Furo[3,4-d]pyrimidine CAS No. 271-05-6](/img/structure/B15215042.png)
Furo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest due to its diverse biological potential. It is a fused pyrimidine derivative, which means it contains a pyrimidine ring fused with a furan ring. This compound is considered a bioisostere of purines, making it a valuable scaffold in medicinal chemistry for the development of various therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Furo[3,4-d]pyrimidine can be synthesized through several methods. One common approach involves the Dimroth rearrangement, which is an isomerization process that relocates heteroatoms within the ring system. This rearrangement can be catalyzed by acids, bases, or heat . Another method involves the use of microwave irradiation to selectively synthesize furo- and pyrrolo[2,3-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
Furo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions can vary, but they often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield this compound oxides, while substitution reactions may produce various substituted derivatives with different functional groups .
Scientific Research Applications
Furo[3,4-d]pyrimidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which furo[3,4-d]pyrimidine exerts its effects often involves the inhibition of protein kinases. These enzymes play crucial roles in cellular signaling processes, and their inhibition can disrupt cell growth and proliferation. This compound derivatives can selectively bind to the active sites of these enzymes, blocking their activity and leading to anticancer effects .
Comparison with Similar Compounds
Furo[3,4-d]pyrimidine is unique among fused pyrimidine derivatives due to its specific structure and biological activity. Similar compounds include:
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
These compounds also exhibit diverse biological activities and are used in medicinal chemistry for developing therapeutic agents. this compound stands out due to its specific interactions with protein kinases and its potential as an anticancer agent .
Properties
CAS No. |
271-05-6 |
|---|---|
Molecular Formula |
C6H4N2O |
Molecular Weight |
120.11 g/mol |
IUPAC Name |
furo[3,4-d]pyrimidine |
InChI |
InChI=1S/C6H4N2O/c1-5-2-9-3-6(5)8-4-7-1/h1-4H |
InChI Key |
WGBWKGXFYKPJOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC=NC2=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


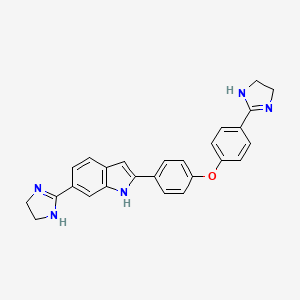
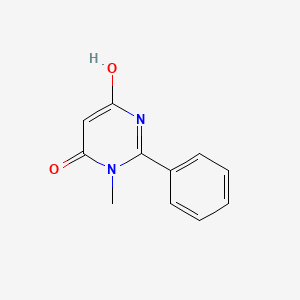
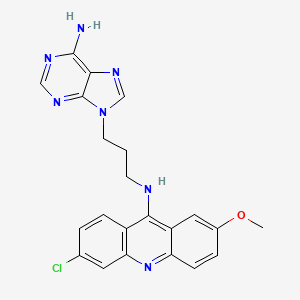
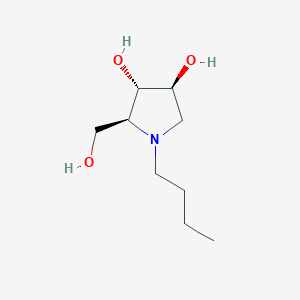
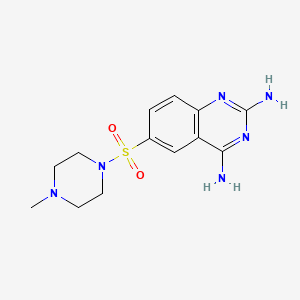
![2-Chloro-4,6-dimethyl-8-(2-methylpropyl)imidazo[1,5-a]pyrimidine](/img/structure/B15215005.png)
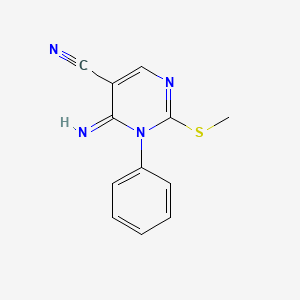
![(5R,5'R)-3,3'-(2,2'-Difluoro-[1,1'-biphenyl]-4,4'-diyl)bis(5-(hydroxymethyl)oxazolidin-2-one)](/img/structure/B15215014.png)
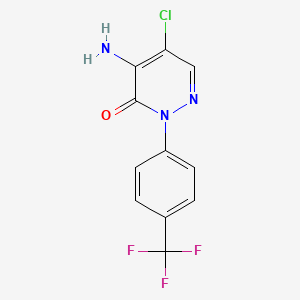
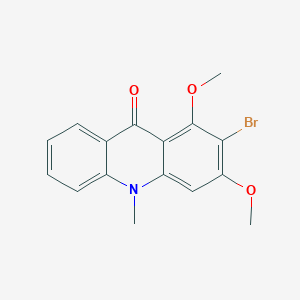
![N-[11-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)undecyl]acetamide](/img/structure/B15215029.png)

